Oxcarbazepine (OXC) is a second-generation antiepileptic drug (AED) that has been widely used for the treatment of partial epileptic seizures and a variety of neuropsychiatric disorders. It is known for its efficacy and improved safety profile compared to its predecessor, carbamazepine (CBZ). Despite its widespread use, the detailed mechanisms of action of OXC and its major metabolite, the monohydroxy derivative (MHD), are still being elucidated through various studies26.
OXC is primarily used as monotherapy or as an add-on treatment for partial seizures, with or without secondary generalization, and primary generalized tonic-clonic seizures. It has shown similar efficacy to other AEDs like valproate (VPA), phenytoin (PHT), and CBZ, but with advantages in terms of side effects and tolerability6. In addition to epilepsy, OXC has demonstrated efficacy in a wide spectrum of neuropsychiatric disorders1.
The overlap between the pathophysiologic mechanisms of epilepsy and neuropathic pain supports the use of OXC in the treatment of neuropathic pain conditions. OXC has provided significant analgesia in conditions such as painful diabetic neuropathy (PDN) and post-herpetic neuralgia, and it may be effective in treating neuropathic pain refractory to other AEDs2.
OXC has shown potential neuroprotective properties in models of cerebral ischemia. For instance, post-treatment with OXC significantly protected neurons in the cornu ammonis 1 subfield (CA1) of gerbils subjected to transient global cerebral ischemia. This neuroprotection is thought to be mediated by the attenuation of oxidative stress and neuroinflammation, potentially through the activation of the Nrf2 defense pathway4.
OXC is known to induce cytochrome P450 3A4 activity, which can accelerate the elimination of certain steroids, such as cortisol. This effect is particularly important to consider in patients with adrenal insufficiency who are on high doses of OXC7. The clinical pharmacokinetics of OXC have been well-studied, with the drug exhibiting linear pharmacokinetics and a relatively low interaction potential with other medications9.
Studies have indicated that OXC, like CBZ, can enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors. This effect is relevant to understanding both the anticonvulsant and potential pro-epileptic actions of the drug5.
OXC and its metabolite MHD exert their therapeutic effects primarily by blocking voltage-gated sodium channels, which limits the frequency of firing of sodium-dependent action potentials. This action is believed to contribute to the antiepileptic efficacy of OXC. Additionally, OXC has been shown to affect potassium and possibly calcium channels, which may further contribute to its anticonvulsant properties36. The drug's ability to suppress voltage-gated sodium and potassium currents was demonstrated in differentiated NG108-15 neuronal cells, where it reduced the amplitude of action potentials and prolonged their duration1. Furthermore, OXC's metabolites, both stereoisomers of MHD, have been implicated in the drug's antiepileptic activity, suggesting a broad clinical utility3.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5